

Pharmacological Profile of ST4206: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

ST4206 is a potent and selective antagonist of the adenosine A2A receptor, identified as a metabolite of the parent compound ST1535. Preclinical evidence strongly suggests its potential as a non-dopaminergic therapeutic agent for Parkinson's disease. This document provides a comprehensive overview of the pharmacological properties of **ST4206**, including its in vitro receptor binding and functional activity, as well as its efficacy in established animal models of Parkinson's disease. Detailed experimental methodologies and a summary of key quantitative data are presented to facilitate further research and development.

Introduction

The antagonism of the adenosine A2A receptor has emerged as a promising therapeutic strategy for managing the motor symptoms of Parkinson's disease. These receptors are highly expressed in the basal ganglia, where they modulate dopaminergic neurotransmission. **ST4206**, a metabolite of ST1535, has demonstrated significant pharmacological activity consistent with A2A receptor antagonism, positioning it as a compound of interest for further investigation.

In Vitro Pharmacology



The in vitro activity of **ST4206** has been characterized through receptor binding and functional assays.

Receptor Binding Affinity

ST4206 exhibits high affinity for the human adenosine A2A receptor. The binding affinity is comparable to its parent compound, ST1535, and another metabolite, ST3932.

Table 1: In Vitro Receptor Binding Affinity of **ST4206** and Related Compounds[1]

Compound	Target	Ki (nM)
ST4206	Human Adenosine A2A Receptor	12
ST1535	Human Adenosine A2A Receptor	8
ST3932	Human Adenosine A2A Receptor	8

Functional Antagonist Activity

The functional antagonist activity of **ST4206** was assessed by its ability to inhibit the agonist-induced accumulation of cyclic AMP (cAMP).

Table 2: In Vitro Functional Antagonist Activity of **ST4206** and Related Compounds[1]

Compound	Assay	IC50 (nM)
ST4206	cAMP Accumulation	990
ST1535	cAMP Accumulation	427
ST3932	cAMP Accumulation	450

In Vivo Pharmacology



The in vivo efficacy of **ST4206** has been evaluated in established rodent models of Parkinson's disease, demonstrating its potential to alleviate motor deficits.

Haloperidol-Induced Catalepsy in Mice

ST4206 demonstrated a dose-dependent antagonism of catalepsy induced by the dopamine D2 receptor antagonist, haloperidol.

Table 3: Effect of ST4206 on Haloperidol-Induced Catalepsy in Mice[1]

Treatment	Dose (mg/kg, p.o.)	Outcome
ST4206	10, 20, 40	Antagonized catalepsy
ST1535	10, 20, 40	Antagonized catalepsy
ST3932	10, 20, 40	Antagonized catalepsy

L-DOPA-Induced Contralateral Rotations in 6-OHDA-Lesioned Rats

In a unilateral 6-hydroxydopamine (6-OHDA) lesion model of Parkinson's disease, **ST4206** potentiated the effects of L-DOPA, a standard treatment for the disease.[1]

Table 4: Effect of **ST4206** on L-DOPA-Induced Rotations in 6-OHDA-Lesioned Rats[1]

Treatment	Dose (mg/kg, i.p.)	Outcome
ST4206	10, 20, 40	Potentiated contralateral rotations
ST1535	10, 20, 40	Potentiated contralateral rotations
ST3932	10, 20, 40	Potentiated contralateral rotations

Spontaneous Motor Activity in Mice



Oral administration of **ST4206** was found to increase spontaneous motor activity in mice, further supporting its potential to improve motor function.

Table 5: Effect of ST4206 on Motor Activity in Mice

Treatment	Dose (mg/kg, p.o.)	Outcome
ST4206	10, 20, 40	Increased motor activity
ST1535	10, 20, 40	Increased motor activity
ST3932	10, 20, 40	Increased motor activity

Pharmacokinetics and Toxicology

As of the latest available public information, detailed pharmacokinetic (absorption, distribution, metabolism, excretion) and toxicology profiles for **ST4206** have not been published.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this document, based on the study by Vertechy et al., 2015 and standard pharmacological procedures.

In Vitro Assays

- · Receptor Binding Assay:
 - Source: Cloned human adenosine A2A receptors expressed in a suitable cell line (e.g., HEK293).
 - Radioligand: A selective high-affinity radiolabeled antagonist for the A2A receptor.
 - Procedure: Cell membranes expressing the receptor are incubated with the radioligand and varying concentrations of the test compound (ST4206, ST1535, ST3932). Nonspecific binding is determined in the presence of a saturating concentration of a nonlabeled standard antagonist. After incubation, bound and free radioligand are separated by filtration. The radioactivity retained on the filters is measured by liquid scintillation counting.



- Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (concentration
 of the compound that inhibits 50% of the specific binding of the radioligand) using the
 Cheng-Prusoff equation.
- cAMP Functional Assay:
 - Cell Line: A cell line expressing the human adenosine A2A receptor (e.g., CHO or HEK293 cells).
 - Procedure: Cells are pre-incubated with the test compound at various concentrations.
 Subsequently, the cells are stimulated with a known A2A receptor agonist (e.g., NECA) to induce cAMP production. The reaction is stopped, and the intracellular cAMP levels are measured using a commercially available kit (e.g., ELISA-based or TR-FRET-based).
 - Data Analysis: The IC50 value, representing the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP accumulation, is determined by nonlinear regression analysis of the concentration-response curves.

In Vivo Models

- Haloperidol-Induced Catalepsy in Mice:
 - Animals: Male CD-1 mice.
 - Procedure: Mice are orally (p.o.) administered with vehicle or ST4206 at doses of 10, 20, and 40 mg/kg. After a predetermined time (e.g., 60 minutes), catalepsy is induced by intraperitoneal (i.p.) injection of haloperidol (e.g., 1 mg/kg). At various time points post-haloperidol injection (e.g., 30, 60, 90, and 120 minutes), the degree of catalepsy is assessed using the bar test. The mouse's forepaws are placed on a horizontal bar raised above the surface, and the time until the mouse removes both paws from the bar is recorded.
 - Data Analysis: The duration of catalepsy is compared between the vehicle-treated and
 ST4206-treated groups.
- 6-OHDA-Lesioned Rat Model:
 - Animals: Male Sprague-Dawley rats.

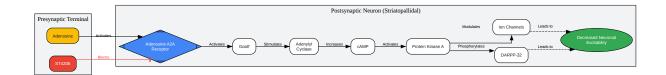


- Lesioning Procedure: A unilateral lesion of the nigrostriatal dopamine pathway is induced by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.
- Drug Treatment: After a recovery period and confirmation of the lesion (e.g., via apomorphine-induced rotations), rats are treated intraperitoneally (i.p.) with ST4206 (10, 20, or 40 mg/kg) in combination with L-DOPA (e.g., 3 mg/kg) and a peripheral decarboxylase inhibitor like benserazide (e.g., 6 mg/kg).
- Behavioral Assessment: The number of full contralateral (away from the lesioned side)
 rotations is recorded for a set period (e.g., 2 hours) using an automated rotometer system.
- Data Analysis: The total number of contralateral rotations is compared between the group receiving L-DOPA alone and the groups receiving L-DOPA plus ST4206.
- · Spontaneous Motor Activity in Mice:
 - Animals: Male CD-1 mice.
 - Procedure: Mice are individually placed in transparent activity cages equipped with infrared beams to automatically record movements. After an acclimatization period, mice are orally (p.o.) administered with vehicle or ST4206 (10, 20, or 40 mg/kg).
 - Data Collection: Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a specified duration (e.g., 60 or 120 minutes) immediately following drug administration.
 - Data Analysis: The total motor activity is compared between the vehicle-treated and ST4206-treated groups.

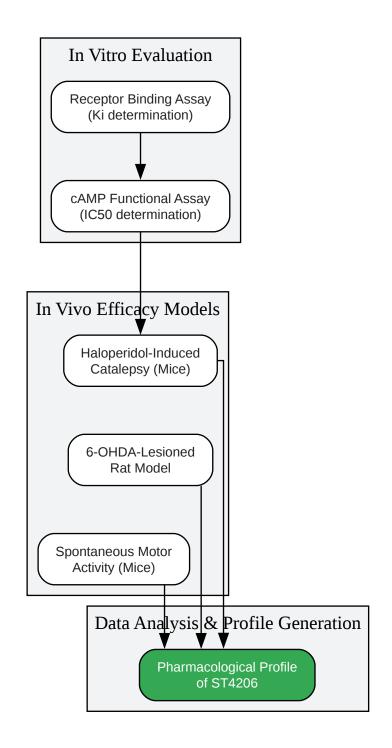
Signaling Pathways and Experimental Workflows

The mechanism of action of **ST4206** is centered on the antagonism of the adenosine A2A receptor, which plays a crucial role in modulating neuronal activity in the striatum.









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References

- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
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